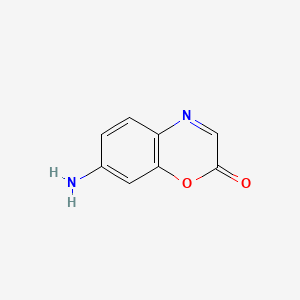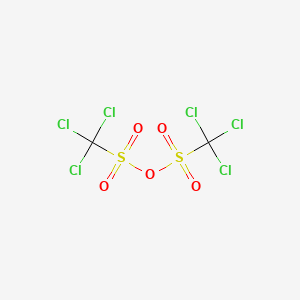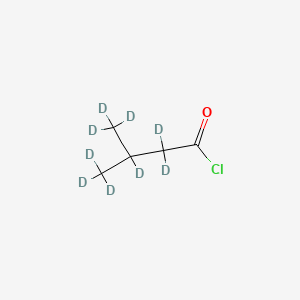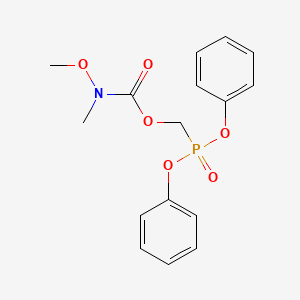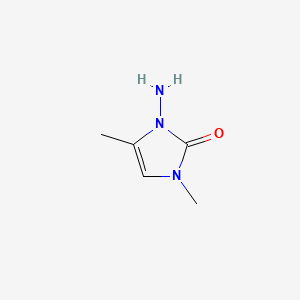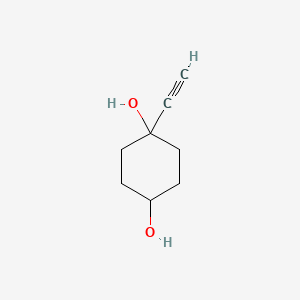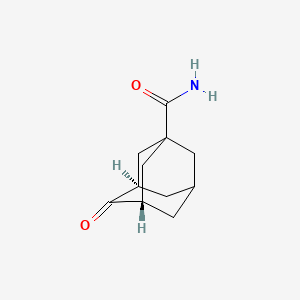
(3R,5S)-4-oxoadamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxoadamantane-1-carboxamide is a chemical compound with the molecular formula C11H15NO2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique structural properties, which make it a valuable building block in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxoadamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the oxidation of adamantane to form 4-oxoadamantane, followed by the introduction of a carboxamide group. This can be achieved through various chemical reactions, including:
Oxidation: Adamantane is oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form 4-oxoadamantane.
Industrial Production Methods
Industrial production of 4-oxoadamantane-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxoadamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Higher oxidation state derivatives of adamantane.
Reduction: Alcohol derivatives of 4-oxoadamantane-1-carboxamide.
Substitution: Various substituted amides and esters.
Scientific Research Applications
4-Oxoadamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of 4-oxoadamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Oxoadamantane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Adamantane derivatives: Various functionalized adamantane compounds with different substituents.
Uniqueness
4-Oxoadamantane-1-carboxamide stands out due to its unique combination of stability, rigidity, and functional group versatility. This makes it a valuable compound for diverse applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3R,5S)-4-oxoadamantane-1-carboxamide |
InChI |
InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14)/t6?,7-,8+,11? |
InChI Key |
WBKQGUVLWVPHQU-ZGNHZNFISA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)C(=O)N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



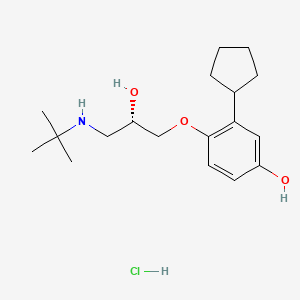
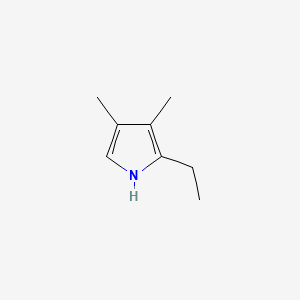
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)
